1-Ethyl-2-cyanoiminoimidazolidine
Description
1-Ethyl-2-cyanoiminoimidazolidine is a heterocyclic organic compound featuring an imidazolidine core substituted with an ethyl group at position 1 and a cyanoimino group (-NH-C≡N) at position 2. Imidazolidine derivatives are notable for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and reactivity .
Properties
CAS No. |
49552-13-8 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(1-ethyl-4,5-dihydroimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C6H10N4/c1-2-10-4-3-8-6(10)9-5-7/h2-4H2,1H3,(H,8,9) |
InChI Key |
FJOWWXPCMHSECA-UHFFFAOYSA-N |
SMILES |
CCN1CCN=C1NC#N |
Canonical SMILES |
CCN1CCN=C1NC#N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of Cyanoguanidine with Ethylene Derivatives
A common approach to prepare cyanoiminoimidazolidine derivatives involves the reaction of cyanoguanidine with ethylene-based reagents under basic catalysis:
- Starting materials: Cyanoguanidine and ethylene derivatives such as 2,2-dihydroxy-1-phenylethan-1-one or its substituted analogs.
- Catalyst: Sodium ethoxide has been identified as an efficient basic catalyst.
- Solvent: Ethanol is typically used as the reaction medium.
- Reaction conditions: Optimization of parameters including catalyst type, temperature, solvent, and molar equivalents of cyanoguanidine is critical to maximize yield.
- Outcome: This method yields various oxoimidazolidine and cyanoguanidine compounds, which include cyanoimino derivatives structurally related to 1-ethyl-2-cyanoiminoimidazolidine.
This method emphasizes the importance of catalyst choice and reaction optimization to achieve high purity and yield.
Nucleophilic Substitution Route Using Ethylenediamine and Halomethylpyridines
Another synthetic route involves a nucleophilic substitution reaction between ethylenediamine and halomethylpyridine derivatives, followed by reaction with cyanodithioimidocarbonate derivatives to form cyanoiminoimidazolidine compounds:
- Step 1: 2-Chloro-5-chloromethylpyridine is reacted with ethylenediamine in the presence of potassium carbonate in acetonitrile at room temperature, producing intermediate amine derivatives.
- Step 2: The intermediate compounds are then reacted with dimethyl cyanodithioimidocarbonate in ethanol to yield 1-(2-chloro-5-pyridylmethyl)-2-cyanoiminoimidazolidine derivatives.
- Reaction conditions: Stirring at ambient temperature for extended periods (e.g., 10 hours) ensures completion.
- Purification: Extraction with dichloromethane, washing, and recrystallization are used to purify the final products.
- Yields and physical data: Yields range from 58% to 84%, with boiling points and melting points varying according to substituents on the imidazolidine ring.
This method is notable for its use of halomethylpyridine precursors and offers a route to substituted cyanoiminoimidazolidines, including the ethyl-substituted variant.
Alkylation of Imidacloprid Derivatives in Polar Aprotic Solvents
A related preparation involves the alkylation of imidacloprid (a known cyanoiminoimidazolidine insecticide) derivatives:
- Reagents: Imidacloprid is dissolved in dry dimethylformamide (DMF).
- Base: Sodium hydride is added at low temperature (around 10 °C) to deprotonate the compound.
- Alkylation: Subsequent reaction with alkyl halides introduces the ethyl group at the nitrogen of the imidazolidine ring.
- Reaction time: Stirring at room temperature until hydrogen evolution ceases.
- Isolation: The reaction mixture is worked up by solvent removal and recrystallization.
- Yields and characterization: This method yields cyanoiminoimidazolidine derivatives with various alkyl substituents, including ethyl, with well-characterized melting points and NMR data.
This approach is useful for introducing specific alkyl groups such as ethyl, enabling the synthesis of this compound.
Data Table: Summary of Preparation Conditions and Yields
Research Findings and Optimization Notes
- Catalyst selection: Sodium ethoxide outperforms other bases in catalyzing the reaction between cyanoguanidine and ethylene derivatives, improving yields and reaction rates.
- Solvent effects: Ethanol is preferred for its ability to dissolve both reactants and promote efficient catalysis, while polar aprotic solvents like DMF are used in alkylation steps to stabilize charged intermediates.
- Temperature control: Mild to moderate temperatures (room temperature to reflux) are employed to balance reaction speed and product stability.
- Purification: Extraction and recrystallization are standard for isolating pure this compound.
- Substituent effects: Variations in substituents on the imidazolidine ring influence physical properties such as melting point and boiling point, which are critical for characterization and application.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-cyanoiminoimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-cyanoiminoimidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-cyanoiminoimidazolidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, affecting biochemical pathways and leading to various biological effects. For example, it may inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Ethyl-2-cyanoiminoimidazolidine and related imidazolidine/thiazolidine derivatives:
Key Observations:
Core Structure Differences: Imidazolidine (saturated 5-membered ring) vs. Imidazolidinones (e.g., 1,3-Dimethylimidazolidin-2-one) feature a carbonyl group, enhancing polarity and solvent compatibility compared to the cyanoimino group in the target compound .
Ethyl vs. Methyl Groups: The ethyl substituent in the target compound may confer higher lipophilicity than methylated analogs (e.g., 1,3-Dimethylimidazolidin-2-one), influencing solubility and bioavailability .
Applications: Unlike ionic liquids such as 1-Ethyl-3-methylimidazolium chloride, which are used in green chemistry and electrolytes, this compound is more likely to serve as a pharmaceutical intermediate due to its neutral, non-ionic structure .
Reactivity and Stability Comparisons
- Thermal Stability: Ionic liquids like 1-Ethyl-3-methylimidazolium chloride exhibit superior thermal stability (>300°C) due to their ionic nature, whereas this compound, as a neutral molecule, may decompose at lower temperatures .
- Hydrolytic Sensitivity: The cyanoimino group is prone to hydrolysis under acidic or basic conditions, contrasting with the hydrolytic stability of imidazolidinones .
- Synthetic Utility: The cyanoimino group can act as a directing group in metal-catalyzed cross-coupling reactions, a feature less common in methylated or carbonyl-containing analogs .
Q & A
Q. Quality Control Focus
HPLC-MS : Use reverse-phase columns (C18) with UV/Vis detection (220–280 nm) and MS for impurity identification.
NMR spiking : Add authentic standards of suspected byproducts (e.g., unreacted precursors) to confirm overlaps.
Elemental analysis : Verify stoichiometry to detect non-volatile impurities.
As highlighted in ionic liquid purity assessments, a combination of these methods ensures batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
